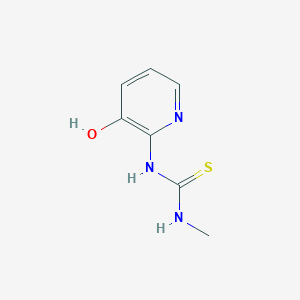
N-(3-Hydroxypyridin-2-yl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a thiourea moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridine-2,3-dione derivatives.
Reduction: Formation of N-(3-aminopyridin-2-yl)-N’-methylthiourea.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and thiourea groups play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxypyridin-2-yl)pivalamide
- N-(3-Hydroxypyridin-2-yl)benzamide
- N-(3-Hydroxypyridin-2-yl)acetamide
Uniqueness
N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is unique due to the presence of both hydroxyl and thiourea functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of interactions with molecular targets, making it a versatile compound in various applications .
Propiedades
Número CAS |
113520-12-0 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
1-(3-hydroxypyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H9N3OS/c1-8-7(12)10-6-5(11)3-2-4-9-6/h2-4,11H,1H3,(H2,8,9,10,12) |
Clave InChI |
CIYYNYSVSXHBLX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC1=C(C=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


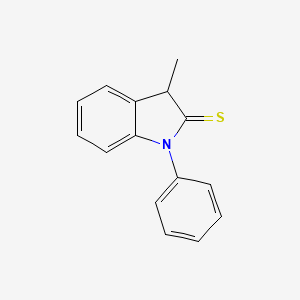
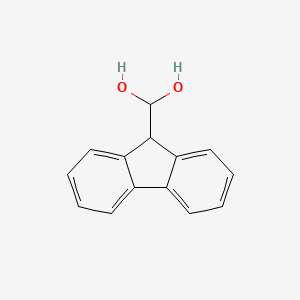
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
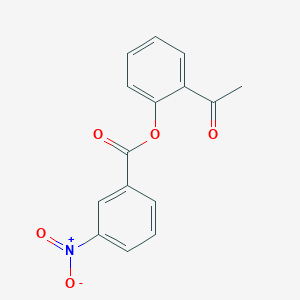
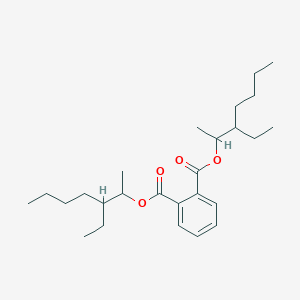
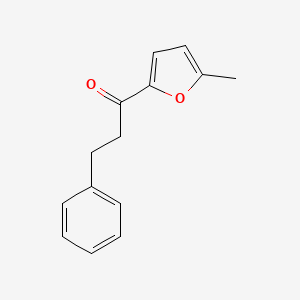
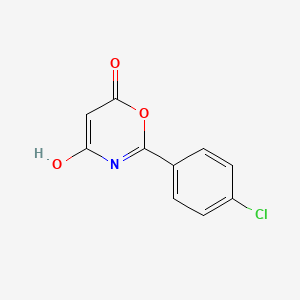

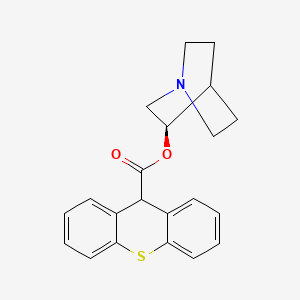
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
